

Unveiling the Potential of M1: A Technical Guide to the Mitochondrial Fusion Promoter

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **Mitochondrial Fusion Promoter M1**, a small molecule compound at the forefront of mitochondrial dynamics research. M1 has emerged as a critical tool for investigating the therapeutic potential of promoting mitochondrial fusion in a variety of cellular and disease models.

Core Chemical and Physical Properties

Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound. Its key chemical and physical characteristics are summarized below.



Property	Value	Reference(s)
Formal Name	2-(2,4,6- trichlorophenyl)hydrazone, 1- (5-chloro-2-hydroxyphenyl)- ethanone	[1]
Synonyms	M1, (E)-4-Chloro-2-(1-(2- (2,4,6- trichlorophenyl)hydrazono)ethy l)phenol	[1]
CAS Number	219315-22-7	[1][2]
Molecular Formula	C14H10Cl4N2O	[1][2][3]
Molecular Weight	364.1 g/mol	[1][2][3]
Appearance	A solid, white to beige powder	[1]
Purity	≥95% to >98% (HPLC)	[1][2]
Solubility	Soluble in DMSO, Methanol, and Ethanol	[1][2]
Storage	Store lyophilized at room temperature, desiccated. In solution, store at -20°C.	[2]

Mechanism of Action: Restoring Mitochondrial Networks

M1 promotes the elongation of fragmented mitochondria by enhancing the mitochondrial fusion process.[1] Its mechanism is intrinsically linked to the core mitochondrial fusion machinery.

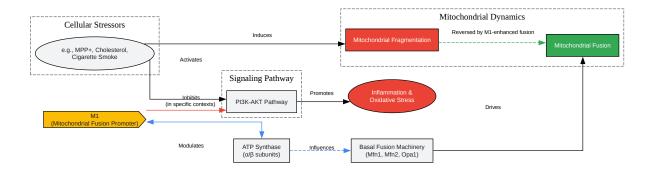
M1's pro-fusion activity is dependent on the presence of basal levels of the outer mitochondrial membrane proteins Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), as well as the inner mitochondrial membrane protein Optic Atrophy 1 (Opa1).[4][5] The compound is ineffective in cells lacking both Mfn1 and Mfn2, indicating that it augments the existing fusion machinery rather than bypassing it.[4] While the precise molecular interactions are still under investigation,



evidence suggests that M1's effects may be mediated through the α and β subunits of ATP synthase.[4] Treatment with M1 has been shown to rescue the expression of ATP5A and ATP5B in Mfn1/2 knockout cells, and the effects of M1 can be counteracted by the ATPase inhibitor oligomycin.

In the context of cigarette smoke-induced airway inflammation, M1 has been shown to exert its protective effects by inhibiting the PI3K-AKT signaling pathway.[6]

Below is a diagram illustrating the proposed mechanism of action for M1.



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Caption: Proposed mechanism of M1 in promoting mitochondrial fusion.

Quantitative Data Summary

The following tables summarize the effective concentrations and other quantitative metrics of M1 from various published studies.

Table 1: In Vitro Efficacy of M1



Cell Type	Effect	Concentration	EC ₅₀	Reference(s)
Mfn1 ⁻ / ⁻ Mouse Embryonic Fibroblasts (MEFs)	Induces mitochondrial elongation	-	5.3 μΜ	[1]
Mfn2 ⁻ / ⁻ Mouse Embryonic Fibroblasts (MEFs)	Induces mitochondrial elongation	-	4.42 μΜ	[1]
SH-SY5Y cells	Protects against MPP+-induced mitochondrial fragmentation and cytotoxicity	5 μΜ	-	[1]
TM3 Mouse Leydig cells	Reduces apoptosis and inhibits decreases in testosterone levels	1 μΜ	-	[1]
Human iPSCs	Promotes mitochondrial fusion	5-10 μΜ	-	[4]
Pancreatic β cells	Prevents cholesterol- mediated suppression of cellular respiration	20 μΜ	-	[2][7]

Table 2: In Vivo Efficacy of M1



Animal Model	Condition	Dosage	Effect	Reference(s)
Rat	Doxorubicin- induced cognitive deficits	2 mg/kg	Improves novel object recognition	[1]
Rat	Cardiac ischemia/reperfu sion injury	2 mg/kg	Protects against brain damage	[2][7]
Rat	Diabetic cardiomyopathy	2 mg/kg/day	Attenuates oxidative stress and improves mitochondrial function	[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols based on published literature.

Stock Solution Preparation

- Reconstitution: M1 is typically supplied as a lyophilized powder.[2] To prepare a stock solution, reconstitute the powder in an appropriate solvent such as DMSO.[2]
- Concentration: For a 15 mM stock solution, reconstitute 5 mg of M1 powder in 0.92 mL of DMSO.[2] For other desired concentrations, adjust the volume of the solvent accordingly.
- Storage: Store the stock solution at -20°C for up to 2 months to prevent loss of potency.[2] It
 is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

Cell Culture Treatment

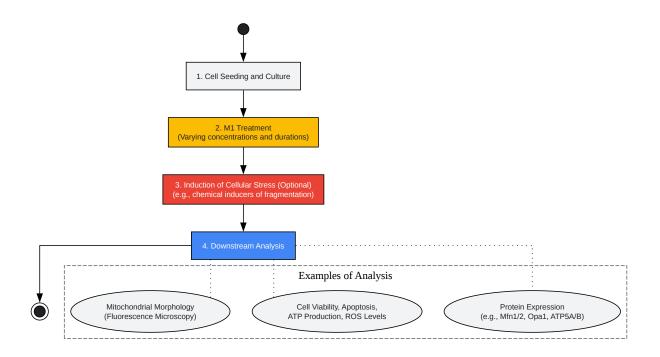
The working concentration and treatment duration for M1 can vary depending on the cell type and the desired biological effect.[2]

 General Application: For promoting mitochondrial fusion in cultured cells, a typical starting concentration is 5 μM.



- Titration: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
- Treatment Duration: Treatment times can range from a few hours to several days, depending on the endpoint being measured. For example, a 24-hour treatment is often sufficient to observe changes in mitochondrial morphology.

The workflow for a typical cell-based experiment is outlined below.



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Caption: A generalized workflow for in vitro experiments using M1.



Conclusion

Mitochondrial Fusion Promoter M1 is a valuable pharmacological tool for modulating mitochondrial dynamics. Its ability to promote mitochondrial fusion in a controlled manner offers a unique opportunity to explore the functional consequences of mitochondrial morphology in health and disease. This guide provides a foundational understanding of M1's chemical properties and biological activities to support its application in future research and drug development endeavors.

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